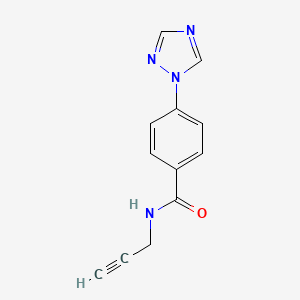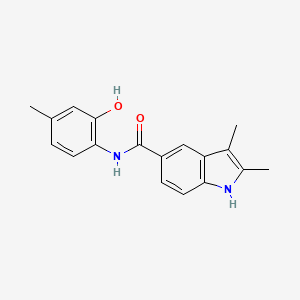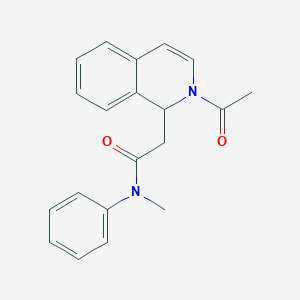
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, also known as DPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPP is a member of the phthalazinone family of compounds, and it has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have a high affinity for metal ions, and it is believed that this interaction plays a role in its biological activity.
Biochemical and Physiological Effects:
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of mitochondrial function. In addition, 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide in lab experiments is its high specificity for metal ions, which allows for the detection and quantification of these ions in biological samples. However, one of the limitations of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several potential future directions for research on 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, including the development of new synthetic methods for the compound, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and biological systems. In addition, further research is needed to fully understand the mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide and its potential applications in a variety of scientific fields.
合成方法
The synthesis of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenylacetoacetate. This compound is then reduced to 2-amino-3-phenylpropanoic acid, which is further reacted with phthalic anhydride to form 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide.
科学研究应用
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. In addition, 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties.
属性
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-19(25)16-9-5-4-8-15(16)18(24)21-22/h1-9H,10-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQCXHEROYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)





![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)